molecular formula C12H12N2O B12919838 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one CAS No. 86421-66-1

2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B12919838
CAS No.: 86421-66-1
M. Wt: 200.24 g/mol
InChI Key: KKMOLRJQCZVPRZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The specific structure of this compound includes two methyl groups at positions 2 and 3, a phenyl group at position 6, and a keto group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of acetophenone with urea in the presence of a base, followed by cyclization. The reaction conditions typically include:

    Reagents: Acetophenone, urea, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Affecting the replication and transcription processes.

    Modulating Receptor Activity: Influencing the activity of receptors on cell surfaces.

Comparison with Similar Compounds

2,3-Dimethyl-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2,4-Dimethylpyrimidine: Lacks the phenyl group at position 6.

    6-Phenylpyrimidine-4-one: Lacks the methyl groups at positions 2 and 3.

    2,3,5-Trimethylpyrimidine: Contains an additional methyl group at position 5.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

86421-66-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2,3-dimethyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

KKMOLRJQCZVPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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